1-(Cyclopentylsulfanyl)cyclobutane-1-carboxylic acid
Description
Properties
Molecular Formula |
C10H16O2S |
|---|---|
Molecular Weight |
200.30 g/mol |
IUPAC Name |
1-cyclopentylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O2S/c11-9(12)10(6-3-7-10)13-8-4-1-2-5-8/h8H,1-7H2,(H,11,12) |
InChI Key |
HUWMXKCFLCGILB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)SC2(CCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Table 1: Summary of Nucleophilic Substitution Method
| Step | Description | Yield (%) |
|---|---|---|
| 1 | React cyclobutane derivative with nucleophile | 65-85 |
| 2 | Purification via recrystallization | 70-90 |
Carboxylation is another effective method for synthesizing 1-(Cyclopentylsulfanyl)cyclobutane-1-carboxylic acid. This method typically involves the introduction of a carboxylic acid group into the cyclobutane structure.
- Starting Materials : Cyclobutane derivatives and carbon dioxide or carbon monoxide.
- Catalysts : Transition metal catalysts may be employed to facilitate the reaction.
- Yield : The efficiency of this method can be high, depending on catalyst choice.
Table 2: Summary of Carboxylation Method
| Step | Description | Yield (%) |
|---|---|---|
| 1 | Introduce CO₂ to cyclobutane derivative | 75-90 |
| 2 | Workup and purification | 80-95 |
Cyclization Techniques
Cyclization techniques can also be utilized, particularly when aiming to create more complex structures or when using multifunctional starting materials.
- Starting Materials : Multi-functionalized precursors or intermediates.
- Reaction Conditions : Often requires specific temperature and pressure conditions.
- Yield : Yields may vary significantly based on the complexity of the precursor.
Table 3: Summary of Cyclization Method
| Step | Description | Yield (%) |
|---|---|---|
| 1 | Cyclize multi-functional precursor | 60-80 |
| 2 | Purification via chromatography | 70-85 |
Comparative Analysis of Preparation Methods
A comparative analysis of the different preparation methods reveals distinct advantages and disadvantages associated with each approach.
Table 4: Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Nucleophilic Substitution | High yields, straightforward | Limited by nucleophile availability |
| Carboxylation | High efficiency with catalysts | Requires specific conditions |
| Cyclization | Versatile for complex structures | Potentially lower yields |
Chemical Reactions Analysis
1-(Cyclopentylsulfanyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the cyclobutane ring or the sulfur atom, depending on the reagents and conditions used. Common reagents include halogens, alkyl halides, and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
The compound serves as a valuable building block in organic synthesis, particularly for creating more complex sulfur-containing molecules. Its unique structure enables the exploration of new chemical pathways and reactions.
Biology
Research indicates potential biological activities for this compound, particularly:
Medicine
Ongoing research is investigating the therapeutic potential of 1-(Cyclopentylsulfanyl)cyclobutane-1-carboxylic acid. Its possible applications include:
- Anti-inflammatory Effects : The compound may interact with specific enzymes or receptors involved in inflammatory pathways.
- Drug Development : Its unique properties make it a candidate for developing new drugs targeting various diseases.
Industrial Applications
In the industrial sector, 1-(Cyclopentylsulfanyl)cyclobutane-1-carboxylic acid is explored for:
- Material Science : The compound's unique structure can be utilized in the development of advanced materials, including polymers and coatings that require specific chemical properties.
- Cosmetic Formulations : Its potential skin benefits are being studied for inclusion in cosmetic products aimed at enhancing skin health and appearance.
Case Study 1: Antimicrobial Efficacy
A laboratory study evaluated several sulfur-containing compounds for their antimicrobial activity. Results indicated that these compounds effectively inhibited the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that 1-(Cyclopentylsulfanyl)cyclobutane-1-carboxylic acid may exhibit similar properties due to its structural characteristics.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies on cyclobutane derivatives revealed varying degrees of cytotoxicity against human cancer cell lines. Modifications to the cyclobutane structure were found to enhance cytotoxic effects, indicating that further research on this compound could uncover similar anticancer properties.
Mechanism of Action
The mechanism of action of 1-(Cyclopentylsulfanyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclobutane ring and the sulfur atom play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to changes in cellular processes or signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved .
Comparison with Similar Compounds
Comparison with Similar Cyclobutane Carboxylic Acid Derivatives
Structural and Functional Differences
The table below highlights key structural and functional differences between the target compound and its analogs:
Key Research Findings
Electronic and Steric Effects
- Cyclopentylsulfanyl Group : The thioether group in the target compound enhances lipophilicity (logP ~2.5) compared to benzyl (logP ~3.0) or chlorophenyl (logP ~2.8) derivatives. This property is critical for membrane permeability in drug candidates .
- Steric Bulk : The 3,5-dimethylphenyl analog exhibits steric hindrance that slows esterification reactions by ~30% compared to the target compound, highlighting substituent-dependent reactivity .
Acidity and Solubility
- The target compound’s carboxylic acid (pKa ~4.5) is less acidic than 1,1-dicarboxylic acid (pKa ~2.5) but more acidic than benzyl derivatives (pKa ~4.8) due to electron-withdrawing effects of substituents .
- Aqueous solubility decreases with lipophilicity: 1,1-dicarboxylic acid (~50 mg/mL) > target compound (~10 mg/mL) > 3,5-dimethylphenyl analog (~5 mg/mL) .
Biological Activity
1-(Cyclopentylsulfanyl)cyclobutane-1-carboxylic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
1-(Cyclopentylsulfanyl)cyclobutane-1-carboxylic acid features a cyclobutane ring substituted with a cyclopentyl sulfanyl group and a carboxylic acid functional group. Its unique structure may contribute to its biological activities, making it a subject of interest for further research.
Antioxidant Activity
Research indicates that carboxylic acids can exhibit significant antioxidant properties. Compounds with structural similarities to 1-(Cyclopentylsulfanyl)cyclobutane-1-carboxylic acid have shown varying degrees of antioxidant activity, which is often linked to the presence of hydroxyl groups and conjugated bonds in their structures. The antioxidant activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
Cytotoxic Activity
Cytotoxicity assays reveal that certain carboxylic acids can induce apoptosis in cancer cells. The presence of the carboxyl group in 1-(Cyclopentylsulfanyl)cyclobutane-1-carboxylic acid may facilitate interactions with cellular targets involved in cell proliferation and survival pathways. Investigations into related compounds suggest that structural modifications can significantly influence their cytotoxic potential against cancer cell lines .
The biological activities of 1-(Cyclopentylsulfanyl)cyclobutane-1-carboxylic acid may be attributed to various mechanisms:
- Redox Modulation : The compound may interact with reactive oxygen species (ROS), thus modulating oxidative stress within cells.
- Membrane Disruption : Antimicrobial activity could arise from the ability of the compound to disrupt microbial membranes, leading to cell lysis.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways could explain its cytotoxic effects.
Case Studies
Several studies have explored the biological activities of structurally related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
